

3-Chloro-1H-indazole-4-carbonitrile: Technical Specifications & Procurement Guide

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Compound of Interest

Compound Name: 1H-Indazole-4-carbonitrile, 3-chloro-

Cat. No.: B1648807

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CAS Number: 1000341-39-8 Molecular Formula: C₈H₄ClN₃ Molecular Weight: 177.59 g/mol
Primary Application: Kinase Inhibitor Scaffold (LRRK2, VEGFR), Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-chloro-1H-indazole-4-carbonitrile is a specialized intermediate distinguished by its orthogonal functionalization handles. The C3-chloro group serves as an electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-nitrile group provides a versatile handle for transformation into amides, amines, or heterocycles (e.g., oxadiazoles).

Unlike commodity indazoles, this specific substitution pattern requires precise regiochemical control during synthesis, impacting its commercial availability and cost structure. This guide outlines the procurement landscape, quality control metrics, and synthetic logic required for its effective utilization.

Market Landscape: Commercial Suppliers & Price

The commercial availability of 3-chloro-1H-indazole-4-carbonitrile is categorized as Tier 2 (Specialty Building Block). It is not typically stocked in bulk by generalist distributors (e.g., Sigma-Aldrich) but is available through specialized heterocyclic synthesis houses.

Supplier Tier Analysis

Supplier Category	Representative Companies	Availability Status	Lead Time	Purity Spec
Primary Catalog	BLD Pharm, Enamine, ChemShuttle	In Stock / Low Stock	1-2 Weeks	>97%
Aggregators	MolPort, eMolecules	Drop-ship	2-4 Weeks	Variable
Custom Synthesis	WuXi AppTec, PharmBlock	Make-to-Order	6-8 Weeks	>98%

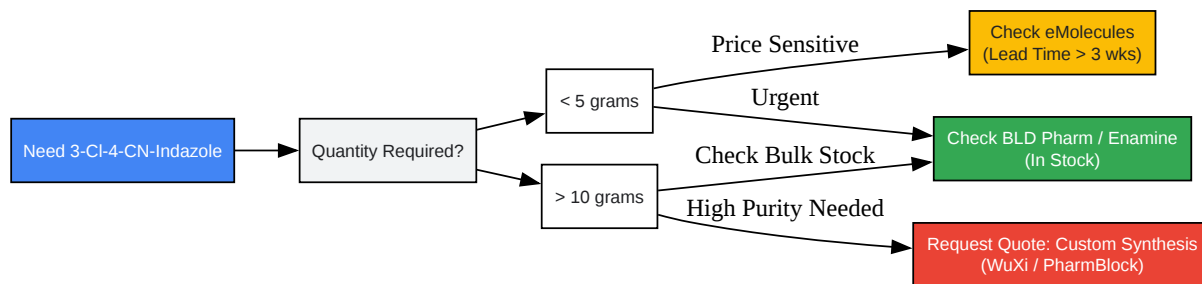
Pricing Estimates (Q1 2026)

Pricing is volatile due to batch synthesis runs. Figures below serve as budgetary baselines.

- Research Scale (250 mg - 1 g): \$150 - \$450 USD
 - Note: High price-per-gram due to complex purification requirements.
- Pilot Scale (5 g - 25 g): \$1,200 - \$3,500 USD
 - Note: Significant volume discounts apply if a batch is already synthesized.
- Bulk (>100 g): Custom Quote Required. Typically negotiated as an FTE (Full-Time Equivalent) project or fee-for-service.

Procurement Decision Matrix

The following logic flow assists in selecting the correct procurement channel based on project phase.



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Figure 1: Strategic sourcing decision tree for indazole intermediates.

Technical Specifications & Quality Control (QC)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities arising from the synthesis.

Critical Quality Attributes (CQA)

- Regioisomeric Purity (>98%):
 - Risk: The formation of N1- vs. N2- isomers is a common issue in indazole chemistry. Ensure the supplied material is the 1H-tautomer (or thermodynamically stable form) and free of N-alkylated impurities if derivatized.
 - Detection: ^1H NMR (distinct chemical shifts for aromatic protons) and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm N-H location.
- Halogen Scrambling:
 - Risk: Presence of 3-bromo or des-chloro analogs if halogen exchange occurred during synthesis.
 - Detection: LCMS with high-resolution mass spectrometry (HRMS) to verify the chlorine isotope pattern (3:1 ratio of M:M+2).

- Residual Metal Catalysts:
 - Risk: If prepared via Pd-catalyzed cyanation, residual Palladium (Pd) can interfere with downstream biological assays.
 - Spec: Pd < 20 ppm (ICP-MS).

Standard QC Protocol

- Appearance: Off-white to pale yellow solid.
- ¹H NMR (DMSO-d₆): Must show three aromatic protons and a broad singlet for NH (approx. 13-14 ppm).
- LCMS: Single peak >97% AUC; Mass [M+H]⁺ = 178.0/180.0.

Synthetic Pathways & Mechanistic Insight

Understanding the synthesis allows researchers to predict impurities and reactivity. Two primary routes are industrially viable.

Route A: Electrophilic Chlorination (Preferred)

This route starts from 1H-indazole-4-carbonitrile. The C3 position is the most electron-rich site on the indazole ring, allowing for selective electrophilic aromatic substitution.

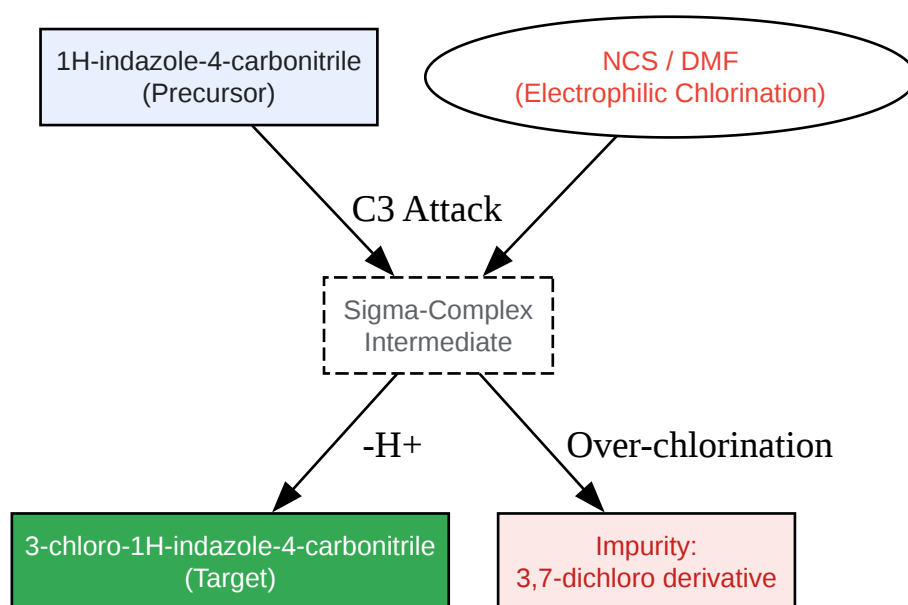
- Reagents: N-Chlorosuccinimide (NCS) or Cl₂ in DMF/Acetonitrile.
- Mechanism: The lone pair on N1 activates C3. The nitrile at C4 is electron-withdrawing but does not sufficiently deactivate C3 to prevent chlorination.
- Advantage: Cost-effective; avoids heavy metals.

Route B: Cyanation of 3,4-Dihaloindazole

Starts from 3-chloro-4-iodo-1H-indazole.

- Reagents: Zn(CN)₂, Pd(PPh₃)₄ (catalyst), DMF, Heat.

- Mechanism: Pd(0) oxidative addition into the C-I bond followed by transmetalation with cyanide.
- Risk: Potential for C3-Cl displacement if reaction conditions are too harsh (though C-I is significantly more reactive).



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Figure 2: Dominant synthetic pathway via direct chlorination, highlighting potential over-chlorination impurities.

Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the N-H indazole proton is acidic (pKa ~14), making it hygroscopic and prone to deprotonation by atmospheric moisture/bases.
- Solubility: Soluble in DMSO, DMF, and warm Methanol. Sparingly soluble in Dichloromethane (DCM).
- Safety: Treat as a potential nitrile-releasing agent under extreme acidic hydrolysis. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

- BLD Pharm. (2025). Product Specification: 3-Chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8).[1][2][3] Retrieved from
- BenchChem. (2024). Synthetic Strategies for Indazole-Nitriles. Retrieved from
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24860297 (3-Chloroindazole analogs). Retrieved from

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Sources

- 1. [1425932-59-7|6-Chloro-1H-indazole-4-carbonitrile|BLD Pharm \[bldpharm.com\]](#)
- 2. [1416713-36-4|1-Chlorophthalazine-6-carbonitrile|BLD Pharm \[bldpharm.com\]](#)
- 3. [178308-61-7|1,4-Dichlorophthalazine-6-carbonitrile|BLD Pharm \[bldpharm.com\]](#)
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